2,6-dichloro-N-methyl-4-nitroaniline
Description
Contextualization of Substituted Nitroaniline Derivatives in Contemporary Chemical Research
Substituted nitroanilines are organic compounds characterized by an aniline (B41778) ring bearing both a nitro group (-NO2) and other substituents. These molecules are pivotal intermediates in the synthesis of a wide array of commercially important products, including dyes, pigments, and pharmaceuticals. google.comresearchgate.net The presence of both electron-donating (amino or substituted amino) and electron-withdrawing (nitro) groups on the aromatic ring imparts unique electronic properties, making them valuable synthons in organic chemistry. Research in this area is vibrant, with ongoing efforts to develop novel synthetic methodologies and explore the applications of these versatile compounds. google.com
Historical Development and Significance of Halogenated Nitroanilines
The introduction of halogen atoms into the nitroaniline structure has been a historically significant strategy for modulating their chemical reactivity and physical properties. The first synthesis of aniline dates back to 1826, and since then, numerous derivatives have been prepared and studied. wikipedia.org Halogenation, a fundamental transformation in organic chemistry, allows for the fine-tuning of a molecule's lipophilicity, metabolic stability, and biological activity. Halogenated anilines, derived from the reduction of halogenated nitroaromatics, are crucial intermediates in the production of pesticides, herbicides, and various specialty chemicals. researchgate.net The development of selective hydrogenation methods to convert halogenated nitroaromatics to their corresponding anilines without dehalogenation has been a key area of research. acs.org
Research Trajectory and Broader Implications of 2,6-dichloro-N-methyl-4-nitroaniline
While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest its potential utility as an intermediate in several areas. The dichloro substitution pattern, combined with the nitro and N-methyl groups, creates a unique electronic and steric environment. The parent compound, 2,6-dichloro-4-nitroaniline (B1670479), is a known agricultural fungicide. guidechem.comnih.gov The N-methylation of this compound could alter its biological activity or serve as a handle for further chemical transformations. The broader implications of studying such compounds lie in understanding structure-activity relationships and developing new molecules with desired properties.
Overview of Advanced Methodologies and Research Scope
Modern research on substituted nitroanilines employs a range of advanced analytical and synthetic techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are routinely used for structural elucidation. guidechem.com X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state. rsc.org Theoretical and computational studies are also employed to understand the electronic properties and reactivity of these molecules. journalirjpac.com The synthesis of these compounds often involves electrophilic aromatic substitution reactions, such as nitration and halogenation, on substituted anilines or the reduction of corresponding nitroaromatics. prepchem.comwikipedia.orggoogle.comgoogle.com
| Property | Data |
| Molecular Formula | C7H6Cl2N2O2 |
| Appearance | Yellow crystalline solid guidechem.com |
| Melting Point | 190-192 °C (for the parent compound, 2,6-dichloro-4-nitroaniline) sigmaaldrich.com |
| Solubility | Sparingly soluble in water guidechem.com |
Detailed Research Findings
While specific experimental data for this compound is limited, its properties can be inferred from related compounds. The parent compound, 2,6-dichloro-4-nitroaniline, is prepared by the chlorination of 4-nitroaniline (B120555). wikipedia.org A plausible synthesis for the N-methylated derivative would involve the N-methylation of 2,6-dichloro-4-nitroaniline.
Structure
3D Structure
Properties
Molecular Formula |
C7H6Cl2N2O2 |
|---|---|
Molecular Weight |
221.04 g/mol |
IUPAC Name |
2,6-dichloro-N-methyl-4-nitroaniline |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-10-7-5(8)2-4(11(12)13)3-6(7)9/h2-3,10H,1H3 |
InChI Key |
BCKPYVNUJCXVLN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2,6 Dichloro N Methyl 4 Nitroaniline and Analogues
Classical Chlorination Approaches of Anilines
The introduction of chlorine atoms onto the aniline (B41778) ring, specifically at the 2 and 6 positions relative to the amino group, is a key transformation. The starting material for this process is typically 4-nitroaniline (B120555).
A well-established method for the synthesis of 2,6-dichloro-4-nitroaniline (B1670479) involves the use of chlorine bleaching liquor (a source of hypochlorous acid) in an acidic aqueous medium. rsc.org In this process, 1 mole of 4-nitroaniline is suspended in water with a dispersing agent and treated with 3-6 moles of an acid, such as hydrochloric acid (HCl) or nitric acid (HNO₃). rsc.orgrsc.org The chlorination is conducted in a stepwise temperature-controlled manner, starting at 5-10°C and gradually increasing to 15-20°C. rsc.orgrsc.org
After 90-95% of the intermediate, 2-chloro-4-nitroaniline (B86195), has been converted, the temperature is raised to 70°C without further addition of the bleaching liquor. rsc.orgrsc.org A final post-chlorination step is performed at temperatures between 20°C and 70°C. rsc.orgrsc.org The pH is then adjusted to 9.0, and the resulting 2,6-dichloro-4-nitroaniline is filtered off. rsc.orgrsc.org This method can achieve a yield of 90% of the theoretical value, with a purity of at least 97%. rsc.org
Table 1: Reaction Conditions for Chlorination with Chlorine Bleaching Liquor
| Parameter | Value | Source(s) |
| Starting Material | 4-nitroaniline | rsc.org |
| Chlorinating Agent | Chlorine Bleaching Liquor | rsc.org |
| Acid Medium | Hydrochloric Acid or Nitric Acid | rsc.org |
| Molar Ratio (Acid:Aniline) | 3-6 : 1 | rsc.org |
| Initial Temperature | 5-10°C | rsc.orgrsc.org |
| Intermediate Temperature | 15-20°C | rsc.orgrsc.org |
| Final Temperature | up to 70°C | rsc.orgrsc.org |
| Yield | 90% | rsc.org |
| Purity | >97% | rsc.org |
Chlorination with Chlorine Gas in Acidic Media
Direct chlorination using chlorine (Cl₂) gas is another prevalent industrial method. This can be performed in various acidic media. One approach involves dissolving 4-nitroaniline in concentrated hydrochloric acid at 50°C, followed by the gradual addition of a potassium chlorate (B79027) solution, which generates chlorine in situ. prepchem.com This method results in an 87% yield of 2,6-dichloro-4-nitroaniline. prepchem.com
Alternatively, the reaction can be carried out in glacial acetic acid. A slurry of 4-nitroaniline in acetic acid is treated with hydrogen chloride gas, followed by sparging with chlorine gas at a controlled temperature of about 30°C. This process has demonstrated yields of 86.5% to 90.6%. acs.org
More recent advancements have focused on intensifying this process for better efficiency and safety. A liquid-liquid two-phase chlorination in a microflow system has been developed, using chlorine gas dissolved in 1,2-dichloroethane (B1671644) as the chlorine source. beilstein-journals.org This technique achieves a 98.3% conversion of 4-nitroaniline with 90.6% selectivity for 2,6-dichloro-4-nitroaniline in a remarkably short residence time of 1.6 seconds. beilstein-journals.org
Table 2: Comparison of Chlorination Methods with Chlorine Gas
| Method | Acid Medium | Temperature | Yield | Key Features | Source(s) |
| In Situ Generation | Conc. Hydrochloric Acid | 25-50°C | 87% | Uses potassium chlorate to generate Cl₂ | prepchem.com |
| Direct Gas Sparging | Glacial Acetic Acid | ~30°C | 86.5-90.6% | Direct use of Cl₂ gas | acs.org |
| Microflow System | Hydrochloric Acid / 1,2-dichloroethane | Optimized | 90.6% (Selectivity) | Highly intensified, rapid reaction | beilstein-journals.org |
Oxidative Chlorination Techniques (e.g., Hydrogen Peroxide mediated)
Oxidative chlorination provides a method where the active chlorinating species is generated in situ from a chloride source, typically hydrochloric acid, and an oxidizing agent. Hydrogen peroxide (H₂O₂) is a commonly used oxidant for this purpose. wikipedia.org The preparation of 2,6-dichloro-4-nitroaniline can be achieved by treating 4-nitroaniline with a mixture of hydrochloric acid and hydrogen peroxide. wikipedia.org
One patented method combines direct chlorination with chlorine gas and oxidative chlorination with hydrogen peroxide. acs.org In this process, 4-nitroaniline is added to 5-35 wt% hydrochloric acid and heated to 40-80°C. Chlorine gas is slowly introduced over 0.5-5 hours while hydrogen peroxide is added dropwise. acs.org This simultaneous approach reportedly maintains a constant hydrochloric acid concentration, ensuring the reaction proceeds steadily and results in high yields of up to 98.45%. acs.org However, it has been noted that at high reaction temperatures, hydrogen peroxide can decompose, which may lead to hydrolysis of the product and lower yields. nih.gov
N-Methylation Strategies for Aniline Derivatives
Once 2,6-dichloro-4-nitroaniline is synthesized, the final step to obtain 2,6-dichloro-N-methyl-4-nitroaniline is the introduction of a methyl group to the nitrogen atom of the amino group (-NH₂).
A specific method for the N-monomethylation of nitroanilines utilizes a mixture of sulfuric acid and formaldehyde (B43269) (or its polymer, paraformaldehyde). google.com This approach is designed to replace only one of the amine hydrogens with a methyl group, which is precisely what is required for the target compound. google.com The reaction typically employs a molar ratio of 5 to 20 moles of sulfuric acid to 1 mole of the nitroaniline. google.com
A classical and widely used laboratory method for the methylation of primary and secondary amines is the Eschweiler-Clarke reaction. wikipedia.org This reaction uses excess formic acid and formaldehyde to methylate the amine. The process involves the formation of an imine with formaldehyde, which is then reduced by formic acid. wikipedia.org A key advantage of this method is that it stops at the tertiary amine stage and does not produce quaternary ammonium (B1175870) salts. wikipedia.org
Other common methylating agents include dimethyl sulfate (B86663) and methyl iodide. liv.ac.uk For instance, N-methylation of amino acid derivatives has been shown to be effective using dimethyl sulfate in the presence of sodium hydride. nih.gov More contemporary and "greener" alternatives have also been developed, such as using methanol (B129727) in the presence of transition metal catalysts (e.g., ruthenium or iridium complexes) or employing dimethyl sulfoxide (B87167) (DMSO) with formic acid. rsc.orgacs.orgliv.ac.uknih.gov
Advanced and Sustainable Synthesis Innovations
Modern chemical synthesis places a strong emphasis on sustainability and the principles of green chemistry. This involves developing processes that are more efficient, use less hazardous materials, and minimize waste.
The halogenation of aromatic compounds is a key focus area for the application of green chemistry principles. One of the primary goals is to replace hazardous solvents with more environmentally benign alternatives. jalsnet.com Water is an ideal green solvent as it is non-toxic, non-flammable, and readily available. jalsnet.com Research has demonstrated efficient chlorination of aromatic compounds in aqueous media using N-Chlorosuccinimide (NCS) or sodium chlorate (NaClO₃) with HCl, achieving good to excellent yields under mild conditions. jalsnet.comisca.me
Another green approach is the use of ionic liquids as solvents. The chlorination of unprotected anilines with copper(II) chloride in ionic liquids has been shown to achieve high yields and regioselectivity at the para-position under mild conditions, avoiding the need for supplementary oxygen or gaseous HCl. beilstein-journals.org
Mechanochemistry, which involves conducting reactions by grinding solid reactants together, often with a minimal amount of liquid (liquid-assisted grinding), represents another sustainable strategy. A catalyst-free halogenation of anilines using N-halosuccinimides has been developed using an electrical mortar and pestle. beilstein-journals.org This method is fast, cost-effective, and has a low E-factor (a measure of waste produced). beilstein-journals.org Furthermore, electrochemical methods that generate and consume chlorine in situ are being explored to enhance the safety and efficiency of chlorination reactions. acs.org
Catalytic and Photochemical Synthesis Routes
The introduction of a methyl group onto the nitrogen atom of 2,6-dichloro-4-nitroaniline can be achieved through various synthetic strategies. Catalytic methods, in particular, offer efficient and selective pathways for N-methylation.
Catalytic N-Methylation
The catalytic N-methylation of anilines, including halogenated and nitro-substituted derivatives, has been extensively studied. A common and sustainable approach involves the use of methanol as a C1 source in the presence of a transition metal catalyst. This "borrowing hydrogen" or "hydrogen auto-transfer" methodology proceeds through the in-situ oxidation of methanol to formaldehyde, which then reacts with the amine to form an imine or hemiaminal intermediate. This intermediate is subsequently reduced by the hydrogen equivalents abstracted from the initial methanol oxidation.
Various ruthenium and iridium-based catalysts have demonstrated high efficacy in this transformation. For instance, Ru(II) complexes have been shown to effectively catalyze the N-methylation of a range of substituted anilines with methanol. The reaction conditions are a critical factor in achieving high yields and selectivity for the mono-N-methylated product.
Research on the catalytic N-methylation of substituted anilines has provided insights into the influence of electronic and steric factors on the reaction outcome. Generally, anilines bearing electron-donating groups exhibit higher reactivity. Conversely, the presence of electron-withdrawing groups, such as chloro and nitro groups found in 2,6-dichloro-4-nitroaniline, can decrease the nucleophilicity of the amino group, potentially requiring more forcing reaction conditions to achieve high conversion.
The choice of catalyst, base, and reaction temperature are key parameters that are often optimized to enhance the yield of the desired N-methylated product. For instance, studies on the N-methylation of various anilines have explored different catalyst systems and their performance under specific conditions.
Photochemical Synthesis Routes
While less common for this specific transformation, photochemical methods for N-alkylation of anilines have been explored. These reactions typically involve the generation of radical intermediates under UV or visible light irradiation. For example, visible-light-induced N-alkylation of anilines has been demonstrated, offering a metal-free alternative to traditional catalytic methods. However, the application of photochemical routes for the synthesis of this compound is not well-documented in the scientific literature, and the selectivity for mono-methylation over di-methylation could be a potential challenge.
Process Optimization and Yield Enhancement Studies
Optimization of Precursor Synthesis
The synthesis of the precursor, 2,6-dichloro-4-nitroaniline, typically involves the chlorination of 4-nitroaniline. Process optimization studies for this step focus on maximizing the yield and purity of the desired dichlorinated product while minimizing the formation of mono-chlorinated and other byproducts. Key parameters that are often optimized include the choice of chlorinating agent, reaction temperature, and the use of catalysts or additives.
Optimization of N-Methylation
For the N-methylation step, a classical, non-catalytic method involves the use of formaldehyde in the presence of a strong acid like sulfuric acid. A patent describes a general process for the N-monomethylation of nitroanilines where the reaction is carried out at an elevated temperature, typically in the range of 40°C to 120°C. The optimization of this process would involve adjusting the temperature, reaction time, and the molar ratio of the reactants to maximize the yield of the mono-methylated product.
In the context of catalytic N-methylation with methanol, process optimization is crucial for achieving high efficiency, especially with a deactivated substrate like 2,6-dichloro-4-nitroaniline. The following table illustrates the optimization of reaction conditions for the Ru(II)-catalyzed N-methylation of a model aniline substrate, highlighting the importance of catalyst loading, temperature, and the choice of base.
Table 1: Optimization of Ru(II)-Catalyzed N-Methylation of Aniline with Methanol
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Base (equivalents) | Time (h) | Conversion (%) |
|---|---|---|---|---|---|
| 1 | 0.5 | 140 | Cs₂CO₃ (0.50) | 12 | >99 |
| 2 | 0.5 | 140 | K₂CO₃ (0.50) | 12 | 77 |
| 3 | 0.5 | 140 | Na₂CO₃ (0.50) | 12 | 70 |
| 4 | 0.3 | 140 | Cs₂CO₃ (0.50) | 12 | 85 |
This data is for a model reaction and illustrates the principles of process optimization.
Yield enhancement studies for the catalytic N-methylation of substituted anilines often involve screening a variety of ligands for the metal center, as the electronic and steric properties of the ligand can significantly impact the catalyst's activity and selectivity. The following table presents the yields for the N-methylation of various substituted anilines using an optimized Ru(II) catalyst system, demonstrating the impact of different functional groups on the reaction outcome.
Table 2: Ru(II)-Catalyzed N-Methylation of Various Substituted Anilines with Methanol
| Entry | Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Chloroaniline | N-Methyl-4-chloroaniline | 97 |
| 2 | 4-Bromoaniline | N-Methyl-4-bromoaniline | 96 |
| 3 | 3-Chloroaniline | N-Methyl-3-chloroaniline | 96 |
This data showcases the yields for analogues and provides an indication of the expected reactivity for the synthesis of this compound.
The lower yield observed for 4-nitroaniline (Entry 4) suggests that the presence of a strong electron-withdrawing nitro group deactivates the aniline towards N-methylation under these specific catalytic conditions. It can be inferred that the presence of two chloro-substituents in addition to the nitro group in 2,6-dichloro-4-nitroaniline would present a similar or even greater challenge, necessitating further process optimization, potentially through the use of more active catalysts, higher temperatures, or longer reaction times to achieve a satisfactory yield.
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 2,6-dichloro-N-methyl-4-nitroaniline, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be required for a complete structural assignment.
Multi-Dimensional NMR for Complex Structure Determination
Multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for the unambiguous assignment of proton and carbon signals, especially in complex molecules.
¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. It would likely feature a singlet for the two equivalent aromatic protons and another singlet for the three protons of the N-methyl group.
¹³C NMR Spectroscopy : The carbon NMR spectrum would provide information on the electronic environment of each carbon atom. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the nitro and chloro groups, and the electron-donating nature of the N-methylamino group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | ~8.0 - 8.5 | ~120 - 125 |
| N-CH₃ | ~3.0 - 3.5 | ~30 - 35 |
| C-N(CH₃) | - | ~145 - 150 |
| C-Cl | - | ~125 - 130 |
| C-NO₂ | - | ~140 - 145 |
Solid-State NMR for Polymorphic Analysis
Solid-state NMR (ssNMR) is a powerful method for investigating the structure of materials in their solid form and is particularly adept at identifying and characterizing different polymorphs (different crystalline forms of the same compound). Polymorphism can have a significant impact on the physical properties of a substance.
For this compound, ssNMR could differentiate between potential polymorphs by detecting subtle differences in the local chemical environments of the carbon and nitrogen atoms within the crystal lattice. Variations in the ¹³C and ¹⁵N chemical shifts would indicate different molecular conformations, packing arrangements, and intermolecular interactions.
Vibrational Spectroscopy for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to identify functional groups and study intermolecular forces.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups. By comparing with analogous compounds like 2,6-dichloro-4-nitroaniline (B1670479), the expected positions of these bands can be predicted.
Table 2: Predicted FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
| C-H Stretching (aromatic) | 3000 - 3100 | Vibrations of the C-H bonds on the benzene (B151609) ring. |
| C-H Stretching (methyl) | 2850 - 2960 | Symmetric and asymmetric stretching of the methyl C-H bonds. |
| NO₂ Asymmetric Stretching | 1500 - 1570 | A strong, characteristic absorption for the nitro group. |
| C=C Stretching (aromatic) | 1450 - 1600 | Vibrations of the carbon-carbon bonds in the aromatic ring. |
| NO₂ Symmetric Stretching | 1300 - 1370 | Another strong, characteristic absorption for the nitro group. |
| C-N Stretching | 1250 - 1350 | Stretching of the bond connecting the nitrogen to the aromatic ring. |
| C-Cl Stretching | 600 - 800 | Vibrations of the carbon-chlorine bonds. |
Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)
Raman spectroscopy provides complementary information to FTIR. For this compound, symmetric vibrations, such as the symmetric stretch of the nitro group, would likely produce a strong signal in the Raman spectrum.
Surface-Enhanced Raman Spectroscopy (SERS) could be utilized to amplify the Raman signal, allowing for the analysis of very small sample quantities. The interaction of the nitroaromatic compound with the SERS substrate can also provide insights into the molecule's orientation on the surface.
X-ray Crystallography and Single-Crystal Diffraction Analysis
The most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid is X-ray crystallography. A single-crystal X-ray diffraction study of this compound would yield precise data on bond lengths, bond angles, and the nature of the crystal packing and intermolecular interactions.
While a crystal structure for this compound is not publicly available, the structure of the related compound, 2,6-dichloro-4-nitroaniline, has been reported. nih.gov In this analog, the molecule is largely planar, with slight rotations of the amino and nitro groups relative to the benzene ring. nih.gov It is anticipated that the N-methylated derivative would exhibit a similar planar conformation. The packing of the molecules in the crystal would likely be governed by weak intermolecular forces, including C-H···O and C-H···Cl hydrogen bonds, and π-π stacking of the aromatic rings.
Table 3: Comparison of Expected and Known Crystallographic Parameters
| Parameter | This compound (Predicted) | 2,6-dichloro-4-nitroaniline (Known) nih.gov |
| Crystal System | Monoclinic or Orthorhombic | Monoclinic nih.gov |
| Space Group | P2₁/c or a similar centrosymmetric group | P2₁/c nih.gov |
| C-N (amino) bond length | ~1.36 Å | 1.358 Å nih.gov |
| C-N (nitro) bond length | ~1.47 Å | 1.466 Å nih.gov |
| Intermolecular Interactions | C-H···O, C-H···Cl, π-π stacking | Hydrogen bonding nih.gov |
Determination of Crystal Packing and Hydrogen Bonding Networks
A definitive analysis of the crystal structure for this compound, including its specific crystal packing and hydrogen bonding networks, is not available in the reviewed scientific literature. The determination of these features requires single-crystal X-ray diffraction analysis, and published data for this specific compound could not be located.
In principle, the crystal packing would be influenced by van der Waals forces and potential weak intermolecular interactions. Unlike its non-methylated analog, 2,6-dichloro-4-nitroaniline, the N-methylation of the amino group in this compound removes a hydrogen bond donor. This significantly alters the potential for strong N-H···O hydrogen bonding networks, which are often pivotal in the crystal structures of primary nitroanilines. Any hydrogen bonding within the crystal lattice of the title compound would be limited to weaker C-H···O or C-H···Cl interactions involving the aromatic or methyl protons as donors and the oxygen atoms of the nitro group or the chlorine atoms as acceptors.
Polymorphism and Anisotropic Thermal Parameters
Information regarding the potential polymorphism of this compound is not documented in the available literature. Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a known phenomenon among nitroaniline derivatives, often influenced by crystallization conditions. soton.ac.uk However, no studies identifying or comparing different polymorphs of this compound have been reported.
Similarly, anisotropic thermal parameters, which describe the anisotropic vibration of atoms within a crystal lattice, are derived from single-crystal X-ray diffraction data. As no crystallographic information file (CIF) or detailed structural report for this compound is publicly available, a table of these parameters cannot be generated.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is a fundamental technique for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate measurement of its mass. The molecular formula for this compound is C₇H₆Cl₂N₂O₂.
The theoretical exact mass can be calculated as follows:
7 Carbons (¹²C): 7 × 12.000000 = 84.000000 Da
6 Hydrogens (¹H): 6 × 1.007825 = 6.046950 Da
2 Chlorines (³⁵Cl): 2 × 34.968853 = 69.937706 Da
2 Nitrogens (¹⁴N): 2 × 14.003074 = 28.006148 Da
2 Oxygens (¹⁶O): 2 × 15.994915 = 31.989830 Da
Total Exact Mass: 219.975534 Da
An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value extremely close to this theoretical value would confirm the molecular formula.
While specific experimental mass spectra for this compound are not available in the cited literature, a plausible fragmentation pathway under electron ionization (EI) can be proposed based on its structure. The fragmentation of related nitroanilines often involves characteristic losses of functional groups. conicet.gov.ar
Table 1: Plausible Mass Spectrometry Fragmentation Pathways for this compound
| Plausible Process | Neutral Fragment Lost | Plausible m/z of Resulting Ion |
| Loss of nitro group | •NO₂ | 174 |
| Loss of methyl group | •CH₃ | 205 |
| Loss of chlorine atom | •Cl | 185 |
| Loss of nitrosyl radical | •NO | 190 |
This table is predictive and based on general fragmentation patterns of similar compounds, not on reported experimental data for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For nitroaniline derivatives, the spectra are typically characterized by strong absorption bands in the UV and sometimes visible regions. These absorptions are due to the promotion of electrons from lower energy molecular orbitals to higher energy ones.
No specific experimental UV-Vis spectrum for this compound was found in the reviewed literature. However, the electronic spectrum of molecules with this chromophore—a nitro group (electron-acceptor) and a methylamino group (electron-donor) attached to a dichlorinated benzene ring—is expected to be dominated by two main types of transitions. asianpubs.orglibretexts.org
π → π* Transitions: These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. They typically result in strong absorption bands at shorter wavelengths.
Intramolecular Charge Transfer (ICT) Transition: A prominent feature in donor-acceptor substituted benzenes is a broad, intense absorption band at a longer wavelength. This band arises from a transition that moves electron density from the electron-donating methylamino group, through the π-system of the ring, to the electron-accepting nitro group. This transition is sensitive to solvent polarity, often exhibiting a red shift (bathochromic shift) in more polar solvents. asianpubs.org
Without experimental data, a table of specific absorption maxima (λmax) and corresponding molar absorptivity values cannot be provided.
Mechanistic Investigations of Chemical Reactivity and Transformation Pathways
Reaction Kinetics and Thermodynamic Studies of Derivatization
While specific kinetic studies on the derivatization of 2,6-dichloro-N-methyl-4-nitroaniline are not extensively documented, thermodynamic data for the closely related compound 2,6-dichloro-4-nitroaniline (B1670479) (DCNA) provide essential insights into its behavior in solution, which is fundamental for understanding reactivity.
The solubility of DCNA has been systematically measured in various pure solvents at different temperatures. acs.org This data is crucial for processes like crystallization, purification, and designing reaction media. The mole fraction solubility of DCNA increases with temperature across all tested solvents, indicating that the dissolution process is endothermic. acs.org The solubility is highest in N-methyl pyrrolidone (NMP) and lowest in water. acs.org
Table 1: Mole Fraction Solubility (x₁) of 2,6-Dichloro-4-nitroaniline (DCNA) in Various Solvents at Different Temperatures (T/K)
| T/K | Ethyl Acetate (10³x₁) | Acetonitrile (10³x₁) | n-Butanol (10³x₁) | Methanol (B129727) (10³x₁) | Water (10⁶x₁) |
|---|---|---|---|---|---|
| 278.15 | 19.33 | 12.01 | 7.02 | 1.15 | 1.18 |
| 283.15 | 23.33 | 14.61 | 8.44 | 1.41 | 1.40 |
| 288.15 | 28.02 | 17.68 | 10.11 | 1.72 | 1.66 |
| 293.15 | 33.51 | 21.32 | 12.06 | 2.09 | 1.97 |
| 298.15 | 40.01 | 25.64 | 14.35 | 2.53 | 2.34 |
| 303.15 | 47.65 | 30.79 | 17.02 | 3.06 | 2.78 |
| 308.15 | 56.61 | 36.91 | 20.14 | 3.70 | 3.32 |
| 313.15 | 67.11 | 44.19 | 23.77 | 4.46 | 3.96 |
| 318.15 | 79.39 | 52.87 | 27.99 | 5.38 | 4.74 |
| 323.15 | 93.75 | 63.21 | 32.89 | 6.49 | 5.68 |
Data sourced from Journal of Chemical & Engineering Data. acs.org
Further thermodynamic studies on DCNA have determined key energetic properties. The standard molar enthalpy of formation in the crystalline phase (ΔfH∘m(cr)) at 298.15 K is -107.3 ± 1.4 kJ·mol⁻¹, and the standard molar enthalpy of sublimation (ΔcrgH∘m) is 109.2 ± 0.9 kJ·mol⁻¹. researchgate.net These values are critical for calculating reaction enthalpies and assessing the compound's stability. researchgate.net
Electron Transfer Processes and Redox Behavior
The redox behavior of nitroaromatic compounds is central to their chemical and biological activity. The electron-withdrawing nature of the nitro group, combined with the chloro substituents, makes the aromatic ring of this compound susceptible to electron transfer reactions.
The initial step in the electrochemical reduction of nitroaromatic compounds involves a single-electron transfer to form a nitro radical anion. researchgate.net This process is a key step in the mechanism of action for some nitroimidazole-based drugs. researchgate.net For this compound, the formation of such a radical intermediate is highly probable under reducing conditions. Characterization of these transient species typically requires specialized techniques like electron paramagnetic resonance (EPR) spectroscopy, often coupled with electrochemical generation. While no specific studies characterizing the radical intermediates of this compound were found, the stability and reactivity of these radicals are critical to understanding its degradation pathways and potential toxicity mechanisms.
Photochemical and Photodegradation Mechanisms
The presence of a nitroaromatic chromophore in this compound suggests a susceptibility to photochemical transformations.
Studies on the photodegradation of the related fungicide DCNA show that it is susceptible to photolysis in surface waters. scispace.com When solutions of DCNA are irradiated with simulated sunlight, the compound degrades, and the rate can be influenced by the water matrix (e.g., freshwater vs. saltwater). scispace.com The degradation pathways for nitroaromatic herbicides often involve photonucleophilic substitution, where nitro or chloro groups are displaced by hydroxyl groups. scispace.com
For this compound, a primary photochemical reaction is expected to be N-demethylation. The related compound, N-methyl-4-nitroaniline, is known to undergo photochemical N-demethylation to yield 4-nitroaniline (B120555) and formaldehyde (B43269). nih.gov It is reasonable to infer that this compound would follow a similar pathway, representing a significant transformation route under UV irradiation. Subsequent degradation of the resulting 2,6-dichloro-4-nitroaniline would likely proceed via pathways similar to those observed for DCNA.
Detailed photophysical data, such as quantum yields and excited-state lifetimes, for this compound are not available in the reviewed literature. However, studies on similar molecules like 2-methyl-4-nitroaniline (B30703) (MNA) show that the low-energy excited states which dominate the UV/visible absorption spectrum have a significant intramolecular charge-transfer character. researchgate.net These charge-transfer states are crucial in defining the photochemistry of the molecule. For this compound, excitation with light would populate excited singlet states, which can then undergo intersystem crossing to triplet states or undergo direct chemical reactions, such as the N-demethylation mentioned previously. The dynamics of these excited states dictate the efficiency and pathways of its photodegradation.
Catalytic Conversions and Selectivity Control
The functional groups of this compound offer several avenues for catalytic transformation. The primary targets for catalysis are the nitro group and the N-methyl group.
Catalytic Reduction of the Nitro Group:
The reduction of the nitro group to an amino group is a fundamental and widely studied transformation in organic chemistry. organic-chemistry.orgcommonorganicchemistry.com This conversion is of significant industrial importance for the synthesis of dyes, pharmaceuticals, and other fine chemicals. Various catalytic systems have been developed for this purpose, with a key challenge being the chemoselective reduction of the nitro group in the presence of other reducible functionalities, such as the chloro-substituents in the target molecule.
Heterogeneous Catalysis: Catalytic hydrogenation using transition metals on a solid support is a common method.
Palladium on Carbon (Pd/C): This is a highly effective catalyst for nitro group reduction. However, a significant challenge with Pd/C is the potential for hydrodechlorination, where the chlorine atoms are replaced by hydrogen. acs.org
Raney Nickel: This catalyst is also effective for nitro group reduction and is often preferred when trying to avoid dehalogenation of aromatic chlorides. commonorganicchemistry.com
Platinum-based Catalysts: Platinum catalysts can also be employed, and their selectivity can be influenced by the choice of support and reaction conditions.
Molybdenum Nitride (γ-Mo2N): Studies on p-chloronitrobenzene have shown that γ-Mo2N can selectively reduce the nitro group while suppressing the dehalogenation step. acs.org
Homogeneous Catalysis: While less common for industrial-scale nitro reductions, homogeneous catalysts can offer high selectivity.
Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine (B178648) hydrate (B1144303) or sodium borohydride, in the presence of a catalyst. This can be a milder alternative to high-pressure hydrogenation and can offer different selectivity profiles. organic-chemistry.orgnih.gov Copper ferrite (B1171679) nanoparticles have been shown to be effective catalysts for the reduction of nitroanilines using sodium borohydride. nih.gov
Selectivity Control:
Controlling the selectivity of the reduction is crucial. The desired product is typically 2,6-dichloro-N-methyl-4-aminoaniline. Undesired side reactions include:
Hydrodechlorination: Leading to the formation of mono- or non-chlorinated anilines.
Incomplete Reduction: Resulting in the formation of nitroso or hydroxylamine (B1172632) intermediates.
The choice of catalyst, solvent, temperature, and pressure are critical parameters for controlling selectivity. For instance, the use of specific promoters or catalyst supports can enhance the desired reaction pathway.
Table 2: Catalytic Systems for Nitro Group Reduction and Their Potential Selectivity
| Catalytic System | Reducing Agent | Potential for Dechlorination | Reference |
| Pd/C | H₂ | High | acs.org |
| Raney Nickel | H₂ | Low | commonorganicchemistry.com |
| γ-Mo₂N | H₂ | Low | acs.org |
| Copper Ferrite NPs | NaBH₄ | Not specified | nih.gov |
Catalytic N-Dealkylation:
The N-methyl group can also be a site for catalytic transformation, primarily through oxidative N-dealkylation. This reaction is relevant in metabolic studies and for the synthesis of secondary amines.
Oxidative N-Demethylation: Various catalytic systems, often involving transition metals like iron, manganese, or rhodium, can catalyze the oxidation of N-methylanilines. iaea.orgmdpi.comrsc.org These reactions typically use an oxidant such as hydrogen peroxide, peracids, or molecular oxygen. The reaction proceeds through the formation of an N-oxide or an iminium ion intermediate, which is then hydrolyzed to the secondary amine and formaldehyde. Photoredox catalysis has also emerged as a mild method for N-dealkylation of tertiary amines. acs.org
Selectivity in Catalytic Conversions:
Achieving selectivity between the reduction of the nitro group and the N-dealkylation would depend on the choice of the catalytic system. Reductive conditions required for the nitro group would generally not affect the N-methyl group. Conversely, the oxidative conditions for N-dealkylation would likely be incompatible with the easily oxidizable amino group that would be formed after nitro reduction. Therefore, these transformations would typically be carried out in separate synthetic steps.
Environmental Fate and Biotic/abiotic Degradation Pathways
Abiotic Degradation Processes in Environmental Compartments
Abiotic degradation involves non-biological processes that transform a chemical compound in the environment. For chlorinated nitroaromatic compounds, the most significant of these processes are photolysis and, to a lesser extent, hydrolysis and oxidation.
Photolysis, or degradation by light, is a primary abiotic pathway for the breakdown of nitroaromatic compounds in sunlit environments. Studies on the close analog 2,6-dichloro-4-nitroaniline (B1670479) (DCNA), which lacks the N-methyl group, provide significant insight into these processes in aquatic systems. When exposed to simulated sunlight in aqueous solutions, DCNA undergoes relatively rapid degradation.
Research has demonstrated that the photodegradation of DCNA proceeds with a half-life of approximately 7.62 hours in distilled water and 7.37 hours in artificial seawater. The process involves photonucleophilic substitution, leading to the rapid formation of nitrite (B80452) and chloride ions. Over time, the nitrite is further photo-oxidized to nitrate. The degradation of the aromatic ring structure is evidenced by the detection of small aliphatic acids, such as maleic and fumaric acid, after extended irradiation. While salinity does not appear to significantly alter the initial degradation rate, it can affect the rate of formation for intermediate photoproducts.
Furthermore, studies on other related compounds, such as N-methyl-4-nitroaniline, have shown that photochemical N-demethylation can occur, suggesting this is a potential initial step for 2,6-dichloro-N-methyl-4-nitroaniline as well. nih.gov
Table 1: Photodegradation Half-Life of 2,6-dichloro-4-nitroaniline (DCNA) in Aquatic Systems
| Matrix | Half-Life (Hours) |
| Distilled Water | 7.62 ± 0.094 |
| Artificial Seawater | 7.37 ± 0.279 |
Hydrolysis is not considered a significant abiotic degradation pathway for compounds in this class under typical environmental conditions. Structural analysis of the related compound 2-chloro-4-nitroaniline (B86195) indicates that it does not possess functional groups that are susceptible to environmental hydrolysis. nih.gov Therefore, this compound is expected to be stable with respect to hydrolysis in soil and water. Other non-photochemical oxidative reactions in the environment are not well-documented for this compound and are likely to be slow compared to photolytic and biological degradation.
Biotic Degradation Mechanisms by Microbial Communities
Microbial transformation is a critical process in the environmental breakdown of this compound. While no studies have been identified that focus specifically on this compound, extensive research on its structural analogs—N-methyl-4-nitroaniline (MNA), 2-chloro-4-nitroaniline (2-C-4-NA), and 2,6-dichloro-4-nitrophenol (B181596) (2,6-DCNP)—elucidates the likely metabolic pathways, enzymes, and microorganisms involved.
Based on studies of analogous compounds, the aerobic microbial degradation of this compound is likely initiated by N-demethylation. The degradation of MNA by Pseudomonas sp. strain FK357 begins with the removal of the methyl group to form 4-nitroaniline (B120555) (4-NA) and formaldehyde (B43269). plos.org
Subsequent steps involve the transformation of the nitroaniline structure. The degradation of MNA proceeds through the formation of 4-aminophenol (B1666318) (4-AP) and subsequently 1,2,4-benzenetriol (B23740) (BT), indicating a denitration step followed by deamination. plos.org In a different pathway observed with 2-chloro-4-nitroaniline, a flavin-dependent monooxygenase removes the nitro group to form 4-amino-3-chlorophenol (B108459) (4-A-3-CP). nih.gov This intermediate is then transformed into 6-chlorohydroxyquinol (6-CHQ), which has also been identified as a metabolite in the degradation of 2,6-DCNP. nih.govsemanticscholar.org These pathways demonstrate key microbial strategies, including N-demethylation, denitration via hydroxylation, deamination, and dechlorination, which ultimately lead to ring-cleavage intermediates.
Table 2: Identified Microbial Metabolites from the Degradation of Analogous Compounds
| Parent Compound | Metabolite | Key Transformation | Source |
| N-Methyl-4-nitroaniline (MNA) | 4-Nitroaniline (4-NA) | N-demethylation | plos.org |
| N-Methyl-4-nitroaniline (MNA) | 4-Aminophenol (4-AP) | Nitro group removal (hydroxylation) | plos.org |
| N-Methyl-4-nitroaniline (MNA) | 1,2,4-Benzenetriol (BT) | Oxidative deamination | plos.org |
| 2-Chloro-4-nitroaniline (2-C-4-NA) | 4-Amino-3-chlorophenol (4-A-3-CP) | Nitro group removal (hydroxylation) | nih.gov |
| 2-Chloro-4-nitroaniline (2-C-4-NA) | 6-Chlorohydroxyquinol (6-CHQ) | Oxidative deamination | nih.gov |
| 2,6-Dichloro-4-nitrophenol (2,6-DCNP) | 6-Chlorohydroxyquinol (6-CHQ) | Denitration & Dechlorination | semanticscholar.org |
The microbial degradation of chlorinated and methylated nitroanilines is facilitated by a sequence of specific enzymatic reactions. The initial N-demethylation step is catalyzed by an N-demethylase enzyme. plos.org
The subsequent and critical step of removing the nitro group from the aromatic ring is commonly catalyzed by flavin-dependent monooxygenases. nih.govplos.org These enzymes hydroxylate the ring, leading to the release of the nitro group as nitrite. Following the removal of the nitro group, dioxygenase enzymes play a role in further degradation. Aniline (B41778) dioxygenase has been implicated in the conversion of aminophenol intermediates. frontiersin.org For the final breakdown of the aromatic ring, enzymes such as benzenetriol 1,2-dioxygenase are involved, which catalyze the cleavage of hydroxylated ring structures like 1,2,4-benzenetriol. plos.org In the degradation of 2,6-DCNP, a FAD-dependent two-component monooxygenase known as HnpAB was identified as the key enzyme responsible for converting it to 6-chlorohydroxyquinol. semanticscholar.org
Several bacterial strains have been isolated and characterized for their ability to utilize structural analogs of this compound as a sole source of carbon, nitrogen, and energy. These microorganisms provide models for understanding the potential for bioremediation of environments contaminated with this class of compounds.
Pseudomonas sp. strain FK357: This aerobic bacterium was isolated from soil and demonstrated the ability to degrade N-methyl-4-nitroaniline completely, utilizing it as a sole carbon and nitrogen source. plos.org
Rhodococcus sp. strain MB-P1: Isolated from contaminated soil, this strain can utilize 2-chloro-4-nitroaniline as its sole source of carbon, nitrogen, and energy. nih.gov
Cupriavidus sp. CNP-8: This strain is capable of degrading 2,6-dichloro-4-nitrophenol, demonstrating the ability to metabolize a dichlorinated nitroaromatic compound. semanticscholar.org
These examples from the Pseudomonas, Rhodococcus, and Cupriavidus genera highlight the diverse microbial metabolic capabilities that exist for degrading complex nitroaromatic pollutants.
Influence of Environmental Factors on Biodegradation (pH, soil type, oxygen)
The biodegradation of chlorinated nitroaromatic compounds like this compound is significantly influenced by environmental conditions. While specific data for the N-methylated form is limited, studies on analogous compounds such as 2,6-dichloro-4-nitroaniline (DCNA) and other nitroanilines provide valuable insights into the key factors affecting their microbial degradation.
Soil Type: Soil composition, including organic matter content and texture, affects the bioavailability and degradation rates of organic pollutants. In studies with DCNA, the degradation rate was observed to be significantly faster in non-sterile silt loam soils compared to sterile soils, highlighting the importance of microbial populations. nih.gov The rate of degradation in these soils, which had a history of DCNA application, increased with subsequent additions of the fungicide. nih.gov This suggests an adaptation of the soil microbial community to utilize the compound.
Oxygen: The presence or absence of oxygen is a critical determinant of the degradation pathway. Aerobic degradation of N-methyl-4-nitroaniline by a Pseudomonas species has been documented, where the bacterium could utilize the compound as its sole source of carbon, nitrogen, and energy. plos.org In contrast, under anaerobic (flooded) soil conditions, the degradation of DCNA was also observed to be faster in non-sterile soil compared to sterile soil, indicating that microbial degradation is a major process under both aerobic and anaerobic environments. nih.gov However, the specific pathways and end products can differ significantly. Anaerobic conditions often lead to the reduction of the nitro group to an amino group, a transformation that is generally slower and can sometimes result in the formation of more persistent or toxic intermediates. plos.orgresearchgate.net
The following table summarizes the influence of these factors on the biodegradation of related nitroaromatic compounds:
| Environmental Factor | Influence on Biodegradation | Compound Studied | Reference |
| pH | Optimal degradation observed at alkaline pH (9.0) | p-nitroaniline | nih.gov |
| Soil Type | Faster degradation in non-sterile silt loam soils with a history of application | 2,6-dichloro-4-nitroaniline | nih.gov |
| Oxygen | Microbial degradation is a major process under both aerobic and anaerobic conditions | 2,6-dichloro-4-nitroaniline | nih.gov |
| Oxygen | Aerobic degradation by Pseudomonas sp. utilizing it as a sole carbon, nitrogen, and energy source | N-methyl-4-nitroaniline | plos.org |
Sorption, Desorption, and Mobility Dynamics in Environmental Matrices (Soil, Sediment)
The movement and distribution of this compound in the environment are largely controlled by its sorption and desorption behavior in soil and sediment. While specific studies on the N-methylated compound are not prevalent, the properties of the parent compound, 2,6-dichloro-4-nitroaniline (DCNA), offer a strong indication of its likely environmental mobility.
DCNA is characterized by its low water solubility and a tendency to bind to soil particles. This sorption to soil and sediment is a key factor in reducing its mobility and bioavailability. The degradation of DCNA has been observed in various California soils under both anaerobic (flooded) and aerobic conditions, with microbial degradation being the primary process. nih.gov The fact that degradation occurs within the soil matrix implies that while sorbed, the compound is still accessible to soil microorganisms.
The persistence of related compounds in different environmental compartments further underscores the importance of sorption. For example, 2-chloro-4-nitroaniline was not significantly removed during sewage treatment simulation tests, suggesting it can enter surface waters and pose a risk to aquatic ecosystems. researchgate.net This implies that its sorption to sewage sludge was not sufficient for complete removal, allowing it to remain mobile in the aqueous phase.
The potential for mobility is also influenced by abiotic factors. While volatilization of compounds like 2-chloro-4-nitroaniline from soil and water surfaces is not considered a significant fate process due to a low Henry's Law constant, photolysis can occur if the compound is present in the upper layers of water bodies. plos.org However, strong sorption to soil and sediment would limit its presence in the photic zone.
Bioaccumulation and Biotransformation in Ecotoxicological Models (Non-Mammalian)
The potential for this compound to accumulate in organisms and undergo transformation is a critical aspect of its ecotoxicological profile. Bioaccumulation and biotransformation are key processes that determine the internal dose and potential toxicity of a chemical in an organism. ecotoxmodels.org
While specific data on the bioaccumulation of this compound in non-mammalian models is scarce, studies on similar compounds provide a framework for understanding its likely behavior. The biotransformation of nitroaromatic compounds is a crucial detoxification mechanism in many organisms. For instance, the biotransformation of N-methyl-4-nitroaniline under anaerobic conditions has been reported. plos.org
In a broader context, studies on a range of organic xenobiotics in the aquatic invertebrate Gammarus pulex have shown that biotransformation can dominate the toxicokinetics and significantly affect the internal concentrations of both the parent compound and its metabolites. ecotoxmodels.org In many cases, the metabolites can reach higher internal concentrations than the parent compound. ecotoxmodels.org
The biotransformation of nitroaromatic compounds can proceed through various pathways. For example, the aerobic degradation of N-methyl-4-nitroaniline involves N-demethylation as the initial step, followed by monooxygenation. plos.org In the case of 2-chloro-4-nitroaniline, degradation by a Rhodococcus species proceeds through the formation of 4-amino-3-chlorophenol. plos.orgresearchgate.net These transformations are critical in determining the ultimate fate and toxicity of the compound within an organism.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and energy of chemical systems. For the parent compound, 2,6-dichloro-4-nitroaniline (B1670479) (2,6-DCl-4-NA), calculations have been performed using the B3LYP functional with a 6-311++G(d,p) basis set to determine its optimized geometry. ajeee.co.in
Table 1: Comparison of Theoretical Bond Lengths (Å) and Angles (°) for 2,6-dichloro-4-nitroaniline Data derived from DFT B3LYP/6-311++G(d,p) calculations on the parent compound. ajeee.co.in
| Parameter | Calculated Value |
| C-Cl Bond Length | 1.73 Å |
| C-N (amino) Bond Length | 1.39 Å |
| C-N (nitro) Bond Length | 1.48 Å |
| C-C (aromatic) Bond Length | 1.38 - 1.40 Å |
| C-N-O (nitro) Angle | ~118° |
| Cl-C-C Angle | ~120° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. researchgate.net
For substituted nitroanilines, the HOMO is typically localized on the electron-donating amino group and the aromatic ring, while the LUMO is concentrated on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer (ICT) from the donor part to the acceptor part of the molecule upon electronic excitation.
In 2,6-dichloro-N-methyl-4-nitroaniline, the N-methyl group enhances the electron-donating ability of the amino group compared to the unsubstituted amine. This would be expected to raise the HOMO energy level. The two chlorine atoms are electron-withdrawing, which would lower the LUMO energy. The combined effect would likely result in a relatively small HOMO-LUMO gap, suggesting a molecule that is reactive and capable of significant intramolecular charge transfer.
Table 2: Expected Frontier Orbital Properties for this compound Conceptual data based on analyses of similar nitroaromatic compounds.
| Property | Expected Characteristic | Implication |
| HOMO | High energy, localized on the N-methylamino group and benzene (B151609) ring. | Strong electron-donating capability. |
| LUMO | Low energy, localized on the nitro group and benzene ring. | Strong electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | Relatively small. | High chemical reactivity, lower kinetic stability. |
| Charge Transfer | Significant ICT from the N-methylamino group to the nitro group. | Contributes to nonlinear optical (NLO) properties and UV-Vis absorption. |
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental results for structure validation.
NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding constants can predict ¹H and ¹³C NMR chemical shifts. For this compound, the ¹H NMR spectrum would be expected to show a singlet for the aromatic protons (due to symmetry), a signal for the N-methyl protons, and a signal for the amine proton. The electron-withdrawing environment created by the chlorine and nitro groups would shift the aromatic proton signals downfield. Experimental data for the related N-methyl-4-nitroaniline shows aromatic proton signals between 6.6 and 8.0 ppm and an N-methyl signal around 2.8-2.9 ppm. chemicalbook.com The addition of two chlorine atoms at the 2 and 6 positions would likely cause a further downfield shift for the aromatic protons.
IR Spectroscopy: DFT calculations can predict vibrational frequencies that correspond to peaks in an Infrared (IR) spectrum. For the parent compound 2,6-dichloro-4-nitroaniline, DFT calculations have been used to assign vibrational modes. ajeee.co.in Key predicted frequencies include symmetric and asymmetric stretching of the NH₂ and NO₂ groups, C-Cl stretching, and various aromatic C-C and C-H vibrations. For the N-methylated derivative, additional peaks corresponding to C-H stretching and bending of the methyl group would be expected.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to absorption peaks in a UV-Vis spectrum. The intramolecular charge transfer character of nitroanilines typically results in a strong absorption band in the UV-visible region. TD-DFT calculations on similar molecules like 2-methyl-4-nitroaniline (B30703) help rationalize their spectral properties and response to different solvents. researchgate.net For this compound, a significant absorption peak related to the HOMO-LUMO transition and ICT is anticipated.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into conformational dynamics and intermolecular interactions. An MD simulation of this compound would be valuable for understanding its behavior in different environments, such as in solution or in a condensed phase.
Such simulations could explore the rotational freedom of the N-methyl and nitro groups. The steric hindrance from the adjacent chlorine atoms would likely restrict the rotation of both groups, influencing the molecule's preferred conformation. In a solvent, MD could also model the formation of hydrogen bonds and other non-covalent interactions between the solute and solvent molecules, which can affect its properties and reactivity. acs.org While specific MD studies on this molecule are not available, simulations on related systems like nitrocellulose demonstrate how this technique can be used to understand the structure and stability of complex nitro-containing compounds. rsc.org
Quantitative Structure-Property Relationships (QSPR) for Theoretical Prediction of Molecular Descriptors
Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its physical, chemical, or biological properties. These models use calculated molecular descriptors to predict properties without the need for extensive experimentation.
For nitroaromatic compounds, QSPR models have been developed to predict properties such as thermal stability and toxicity. nih.govmdpi.com To build a QSPR model for this compound, a range of descriptors would be calculated:
Constitutional: Molecular weight, atom counts.
Topological: Connectivity indices that describe the branching of the molecular skeleton.
Geometrical: Molecular surface area, volume.
Quantum Chemical: HOMO and LUMO energies, dipole moment, atomic charges. researchgate.net
These descriptors quantify the structural features responsible for a given property. For instance, the energy of the LUMO (E_LUMO) has been identified as a key indicator of the mutagenicity of nitroaromatic compounds. mdpi.com Similarly, descriptors related to the C-NO₂ bond strength are crucial for predicting thermal stability. nih.gov
Reaction Mechanism Elucidation via Transition State Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms. By calculating the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy and thus the rate of the reaction.
For this compound, a key reaction of interest is its synthesis, for example, via the N-alkylation of 2,6-dichloro-4-nitroaniline. Theoretical studies on the N-alkylation of anilines suggest mechanisms involving a "hydrogen borrowing" methodology or direct nucleophilic substitution. researchgate.netnih.gov A computational analysis of this reaction would involve:
Modeling the geometries of the reactants (e.g., 2,6-dichloro-4-nitroaniline and a methylating agent).
Locating the transition state structure for the N-methylation step.
Calculating the activation energy barrier.
This analysis would provide a detailed, atomistic understanding of the reaction pathway, helping to explain reaction outcomes and optimize conditions. For instance, DFT calculations have been used to explore the competition between N-alkylation and C-alkylation pathways in arylamines, revealing how solvent molecules can stabilize different transition states. acs.org
In Silico Screening for Novel Material Designs (Non-Human, Non-Clinical Applications)
Computational chemistry and theoretical modeling have emerged as indispensable tools in the quest for novel materials with tailored properties. In silico screening, in particular, allows for the high-throughput virtual assessment of chemical compounds for specific applications, thereby accelerating the design and discovery process. In the context of non-human and non-clinical applications, this compound represents a scaffold of interest for the design of advanced organic materials. This is largely due to the electronic characteristics imparted by its substituent groups: the electron-donating N-methylamino group and the electron-withdrawing nitro group, in conjunction with the modulating influence of the chlorine atoms.
The primary focus of in silico screening for materials based on this compound and its derivatives is the prediction of key electronic and photophysical properties. These properties are critical determinants of a material's performance in applications such as organic electronics, nonlinear optics (NLO), and specialized polymers. Computational methods, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to calculate a range of molecular descriptors.
The screening process typically involves the following steps:
Molecular Library Generation: A virtual library of candidate molecules is created by systematically modifying the core structure of this compound. Modifications can include altering the position and nature of substituent groups to fine-tune the electronic properties.
Quantum Chemical Calculations: Each molecule in the library is subjected to quantum chemical calculations to determine its fundamental electronic properties. Key parameters of interest include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment (µ), and polarizability (α).
Property Prediction and Filtering: The calculated parameters are then used to predict macroscopic material properties. For instance, a small HOMO-LUMO gap is often indicative of higher chemical reactivity and lower kinetic stability, which can be desirable for certain electronic applications. For NLO applications, the first-order hyperpolarizability (β) is a critical parameter.
Lead Candidate Identification: Molecules that exhibit the desired combination of properties are identified as lead candidates for further theoretical investigation or experimental synthesis and characterization.
Theoretical studies on analogous compounds, such as 4-nitroaniline (B120555) and its N-substituted derivatives, have demonstrated that modifications to the amino group and substitutions on the aromatic ring significantly influence the electronic and optical properties. For instance, increasing the electron-donating strength of the amino group or extending the π-conjugation of the system can lead to a smaller HOMO-LUMO gap and enhanced NLO response.
The following interactive data table summarizes the typical quantum chemical parameters that would be calculated in an in silico screening study of hypothetical derivatives of this compound for material design. The values are illustrative and based on general trends observed in similar classes of compounds.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | First Hyperpolarizability (β) (a.u.) | Potential Application |
| This compound (Parent) | -6.5 | -2.5 | 4.0 | 7.5 | 2500 | NLO Materials |
| Derivative A (Extended π-conjugation) | -6.2 | -2.8 | 3.4 | 8.2 | 4500 | Enhanced NLO Materials |
| Derivative B (Stronger electron-donating group) | -6.0 | -2.7 | 3.3 | 9.1 | 5200 | High-Performance NLO |
| Derivative C (Modified acceptor group) | -6.7 | -2.3 | 4.4 | 7.0 | 2000 | Organic Semiconductors |
| Derivative D (Additional halogen substitution) | -6.8 | -2.4 | 4.4 | 6.8 | 1800 | Dielectric Materials |
Detailed Research Findings from Analogous Systems:
Research on related nitroaniline derivatives provides valuable insights into the structure-property relationships that would govern the material properties of this compound-based systems.
Nonlinear Optical (NLO) Properties: Theoretical investigations into substituted anilines and N,N-dimethylanilines have shown that the first-order hyperpolarizability (β), a measure of the NLO response, is highly sensitive to the nature of the donor and acceptor groups. The combination of a strong donor (like N,N-dimethylamino) and a strong acceptor (like the nitro group) connected through a conjugated system is a classic design motif for high-β molecules. The chlorine atoms in this compound would influence the molecular geometry and electronic distribution, thereby modulating the NLO properties. In silico screening could explore how replacing the methyl group with longer alkyl chains or other functional groups impacts the hyperpolarizability.
Electronic Properties for Organic Electronics: The HOMO and LUMO energy levels are critical for designing organic semiconductor materials. The HOMO level relates to the ability to donate an electron (p-type character), while the LUMO level relates to the ability to accept an electron (n-type character). The HOMO-LUMO gap is a key factor in determining the material's color, excitability, and charge transport properties. Computational studies on substituted anilines have demonstrated that the energy levels can be tuned by varying the substituents. For this compound, in silico screening could be used to design derivatives with specific HOMO and LUMO energies to match the work functions of electrodes in organic electronic devices like Organic Light Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs).
The following table presents a hypothetical data set from a virtual screening of this compound derivatives, illustrating how computational data can guide the selection of candidates for specific material applications.
| Derivative ID | Modification | Predicted HOMO-LUMO Gap (eV) | Predicted First Hyperpolarizability (β) (10⁻³⁰ esu) | Predicted Application |
| DCMNA-001 | Parent Molecule | 4.0 | 10.5 | Second-Harmonic Generation |
| DCMNA-002 | Replace -CH₃ with -C₂H₅ | 3.9 | 11.2 | NLO Materials |
| DCMNA-003 | Add a vinyl bridge | 3.5 | 25.8 | High-Efficiency NLO |
| DCMNA-004 | Replace -NO₂ with -CN | 4.2 | 8.1 | Organic Field-Effect Transistors |
| DCMNA-005 | Replace -Cl with -Br | 4.1 | 10.2 | NLO Materials |
Through such systematic in silico screening, researchers can efficiently navigate the vast chemical space of possible derivatives of this compound to identify promising candidates for novel, high-performance materials in a variety of non-clinical fields, reducing the time and cost associated with experimental synthesis and testing.
Applications in Advanced Materials Science and Chemical Synthesis
Building Block in Organic Synthesis for Functional Molecules
While substituted anilines are fundamental building blocks in organic chemistry, specific research detailing the extensive use of 2,6-dichloro-N-methyl-4-nitroaniline as a versatile building block for a wide range of functional molecules is not widely available in the public domain. Its molecular structure suggests potential as a synthon, but detailed synthetic pathways and applications originating from this specific compound are not extensively documented.
Precursor for Advanced Dyes and Pigments (e.g., Disperse Brown 1, Disperse Orange 30)
There is no available scientific literature or patent information that identifies this compound as a direct precursor for the synthesis of Disperse Brown 1, Disperse Orange 30, or other common azo dyes. The manufacturing processes for these colorants consistently name the non-methylated compound, 2,6-dichloro-4-nitroaniline (B1670479) , as the key starting material. myskinrecipes.comwikipedia.org This latter compound undergoes diazotization and coupling reactions to form the final dye molecules.
Intermediate in Polymer Synthesis and Polymer Stabilization
Currently, there is no documented evidence in peer-reviewed journals or patents to suggest that this compound is used as an intermediate in polymer synthesis or as a polymer stabilizer.
Components in Optoelectronic and Responsive Materials
No research studies or publications were found that describe the integration or use of this compound as a component in optoelectronic or responsive materials. Research into nitroaniline derivatives for nonlinear optical (NLO) properties has been conducted on other molecules, such as 2-methyl-4-nitroaniline (B30703), but these findings cannot be extrapolated to the dichlorinated, N-methylated subject of this article. researchgate.net
Use in Explosives Industry (as additive to lower melting temperature)
The compound this compound is not mentioned in the available literature concerning the explosives industry. While a different compound, N-methyl-4-nitroaniline (MNA) , is known to be used as a plasticizer and an additive to lower the melting temperature of insensitive munitions, this compound lacks the two chlorine substituents of the subject molecule. chemicalbook.com There is no information to suggest that this compound shares this application.
Derivatization and Analogue Synthesis for Structure Function Relationships Non Clinical
Systematic Modification of Halogen and Nitro Substituents
The inherent reactivity and electronic properties of 2,6-dichloro-N-methyl-4-nitroaniline are significantly influenced by the ortho-dichloro and para-nitro substituents on the aniline (B41778) ring. Systematic modification of these groups is a key strategy to probe their impact on the molecule's chemical behavior.
Analogues where the chlorine atoms are replaced by other halogens, such as bromine or iodine, have been synthesized from 4-nitroaniline (B120555). researchgate.netchemicalbook.com For instance, 2,6-dibromo-4-nitroaniline (B165464) can be prepared by treating 4-nitroaniline with bromine in tetrachloromethane. chemicalbook.com Similarly, the synthesis of 2,6-diiodo-4-nitroaniline (B146649) has also been reported. researchgate.net These halogen substitutions allow for a systematic study of the effect of the halogen's size and electronegativity on the properties of the aniline core. While direct N-methylation of these specific dihalo-4-nitroanilines to form the corresponding 2,6-dihalo-N-methyl-4-nitroaniline derivatives is not extensively detailed in the available literature, such modifications would provide a valuable series for comparative analysis.
The nitro group, being a strong electron-withdrawing group, plays a crucial role in the reactivity of the aromatic ring, particularly in nucleophilic aromatic substitution reactions. Its replacement with other electron-withdrawing or electron-donating groups would significantly alter the electron density distribution in the molecule. However, specific examples of the systematic replacement of the nitro group in this compound for the purpose of structure-function analysis are not well-documented in the reviewed literature. General principles of aromatic chemistry suggest that such modifications would profoundly impact the molecule's reactivity profile.
Synthesis and Properties of N-Substituted Analogues
The amino group of 2,6-dihalo-4-nitroanilines is noted to be sterically hindered and less active towards nucleophilic attack. researchgate.net Despite this, N-acylation has been achieved under relatively forcing conditions. For example, the acylation of 2,6-dihalo-4-nitroanilines with bromoacetyl bromide has been accomplished by refluxing in toluene (B28343) for extended periods. researchgate.net Milder conditions using anhydrous DMF have also yielded the desired N-acyl products. researchgate.net One specific example is the synthesis of N-(2′,6′-dichloro-4′-nitrophenyl)-2-N-cytisinoacetamide, an N-substituted analogue of the parent 2,6-dichloro-4-nitroaniline (B1670479). researchgate.net
The synthesis of a broader range of N-substituted analogues of this compound, including various N-alkyl and N-aryl derivatives, would be instrumental in understanding how the nature of the N-substituent influences the molecule's properties. The steric bulk and electronic nature of the N-substituent can affect the conformation of the molecule and the availability of the nitrogen lone pair, thereby influencing its reactivity. While the synthesis of a series of N-alkyl substituted 4-nitroaniline derivatives for non-linear optics has been reported, specific studies focusing on the 2,6-dichloro-N-methyl scaffold are limited. osti.gov
The table below summarizes the synthesis of some N-substituted dihalo-4-nitroaniline analogues.
| Starting Material | Reagent | Product | Reference |
| 2,6-Dichloro-4-nitroaniline | Bromoacetyl bromide | 2-Bromo-N-(2,6-dichloro-4-nitrophenyl)acetamide | researchgate.net |
| 2,6-Dibromo-4-nitroaniline | Bromoacetyl bromide | 2-Bromo-N-(2,6-dibromo-4-nitrophenyl)acetamide | researchgate.net |
| 2,6-Diiodo-4-nitroaniline | Bromoacetyl bromide | 2-Bromo-N-(2,6-diiodo-4-nitrophenyl)acetamide | researchgate.net |
| 2-Bromo-N-(2,6-dichloro-4-nitrophenyl)acetamide | Cytisine | N-(2′,6′-dichloro-4′-nitrophenyl)-2-N-cytisinoacetamide | researchgate.net |
Introduction of Auxiliary Functional Groups for Targeted Reactivity or Selectivity
The introduction of auxiliary functional groups onto the this compound scaffold can be employed to direct reactivity to specific sites or to enhance selectivity in chemical transformations. These functional groups can act as handles for further chemical modification or as directing groups in catalytic processes.
For example, the bromoacetyl group introduced in the synthesis of 2-bromo-N-(2,6-dihalo-4-nitrophenyl)acetamides serves as a reactive alkylating agent. researchgate.net This allows for the subsequent attachment of other molecules, as demonstrated by the reaction with the alkaloid cytisine. researchgate.net This approach of installing a reactive functional group on the nitrogen atom provides a versatile method for creating a library of more complex analogues with potential for targeted chemical interactions.
Structure-Reactivity Correlations in Model Chemical Systems
Understanding the relationship between the structure of this compound analogues and their chemical reactivity is a fundamental goal of non-clinical chemical studies. Such correlations are often established by systematically varying the substituents on the molecule and measuring the effect on reaction rates or equilibrium constants in model chemical systems.
The ortho-dichloro substituents exert a significant steric and electronic influence. Sterically, they can hinder the approach of reactants to the amino group and the aromatic ring. Electronically, as halogens, they are inductively withdrawing but can also donate electron density through resonance. The para-nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution.
While specific Hammett plot analyses or other quantitative structure-reactivity relationship (QSPR) studies for this compound derivatives are not explicitly detailed in the provided search results, the principles of physical organic chemistry allow for predictions of reactivity trends. For instance, in nucleophilic aromatic substitution reactions, the rate would be expected to increase with more electron-withdrawing substituents on the aromatic ring. The steric hindrance from the ortho-chloro groups and the N-methyl group would also play a crucial role in modulating the reaction rates.
A study on the nucleophilic reactivity of 4,6-dichloro-5-nitrobenzofuroxan with various amines provides insights into how structural features can influence reactivity in related systems. researchgate.netnih.gov This study highlights the importance of the electron-drawing ability of the heterocyclic ring and the low aromatic character of the system in promoting high reactivity. researchgate.netnih.gov While a different molecular scaffold, the principles of electronic activation and steric hindrance are transferable and would be relevant in rationalizing the reactivity of this compound derivatives.
The following table outlines the expected impact of substituent modifications on the reactivity of the this compound core in a hypothetical nucleophilic aromatic substitution reaction.
| Modification | Expected Impact on Reactivity | Rationale |
| Replacement of Cl with Br or I | Increase | Decreased electronegativity and increased polarizability of the halogen may facilitate the reaction. |
| Replacement of Nitro group with a weaker electron-withdrawing group | Decrease | Reduced activation of the aromatic ring towards nucleophilic attack. |
| Increase in steric bulk of N-substituent | Decrease | Increased steric hindrance around the reaction center. |
| Introduction of an electron-donating group on the N-substituent | Increase | Increased nucleophilicity of the amino group (if it were the reacting nucleophile in a different reaction type). |
Advanced Analytical Methodologies for Environmental and Industrial Monitoring
Chromatographic Techniques for Trace Analysis (GC-MS, HPLC-UV/MS, LC-MS/MS)
Chromatographic techniques are fundamental for the separation, identification, and quantification of trace levels of chlorinated nitroanilines in complex mixtures. Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), provide the high sensitivity and selectivity required for environmental and industrial monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a robust technique for the analysis of thermally stable and volatile compounds like 2,6-dichloro-4-nitroaniline (B1670479). In this method, the sample is vaporized and separated based on its boiling point and interactions with a capillary column before being fragmented and detected by a mass spectrometer. The U.S. Environmental Protection Agency (EPA) Method 8131, for instance, outlines the determination of various aniline (B41778) derivatives, including 2,6-dichloro-4-nitroaniline, in environmental samples using gas chromatography. For positive identification, the mass spectrum of a compound from a sample extract must be compared with a spectrum from a standard analyzed under identical conditions.
GC-MS analysis of 2,6-dichloro-4-nitroaniline typically shows a prominent molecular ion peak (m/z) at 206, corresponding to its molecular weight. This characteristic peak, along with its isotopic pattern and fragmentation, allows for definitive identification.
High-Performance Liquid Chromatography (HPLC-UV/MS):
HPLC is well-suited for polar and thermally labile compounds that are not amenable to GC analysis. For compounds like dichlorinated nitroanilines, reverse-phase HPLC is commonly employed. A study on 2,5-dichloro-4-nitroaniline demonstrated a successful separation using a mobile phase consisting of acetonitrile and water with an acid modifier. For detection, a UV-visible spectrophotometer is often used, as nitroaromatic compounds typically exhibit strong absorbance in the UV range. Coupling HPLC with a mass spectrometer (HPLC-MS) further enhances selectivity and sensitivity, allowing for lower detection limits. For MS-compatible methods, modifiers like phosphoric acid are replaced with formic acid.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS represents one of the most powerful analytical tools for trace-level quantification. This technique offers superior sensitivity and selectivity by using two stages of mass analysis. It is particularly effective for analyzing complex environmental samples where matrix interferences can be significant. A method developed for niclosamide and its primary degradate, 2-chloro-4-nitroaniline (B86195), utilized direct injection LC-MS/MS, which eliminated time-consuming cleanup steps and increased sample throughput. Similarly, a sensitive LC-MS/MS method was developed for another related compound, 2-methyl-6-nitro aniline, demonstrating the capability of this technique to reach detection limits in the sub-µg/mL range.
Table 1: Comparison of Chromatographic Methods for Nitroaniline Derivatives
| Technique | Principle | Typical Analytes | Advantages | Considerations |
|---|---|---|---|---|
| GC-MS | Separation of volatile compounds based on boiling point and polarity, with mass-based detection. | 2,6-dichloro-4-nitroaniline and other thermally stable aniline derivatives. | High resolution, established methods (e.g., EPA 8131). | Requires derivatization for non-volatile compounds; potential for thermal degradation. |
| HPLC-UV/MS | Separation of compounds in a liquid phase based on polarity, with UV and/or mass-based detection. | Dichlorinated nitroanilines, polar degradates. | Suitable for non-volatile and thermally labile compounds; UV provides good sensitivity for nitroaromatics. | Lower selectivity with UV detection alone compared to MS. |
| LC-MS/MS | HPLC separation followed by two stages of mass spectrometry for high selectivity. | 2-chloro-4-nitroaniline, 2-methyl-6-nitro aniline, and other trace-level contaminants. | Extremely high sensitivity and selectivity; minimizes matrix effects; suitable for direct injection. | Higher instrument cost and complexity. |
Spectrophotometric and Electrochemical Detection for Process Control and Environmental Samples
For rapid process control and field monitoring, spectrophotometric and electrochemical methods offer viable alternatives to chromatography.
Spectrophotometric Detection:
Spectrophotometry is based on the principle that chemical compounds absorb light at specific wavelengths. Nitroaromatic compounds, including nitroanilines, are chromophoric and can be detected using UV-visible spectrophotometry. Some methods involve a colorimetric reaction to enhance sensitivity and selectivity. For instance, a common approach for determining nitrite (B80452) (a related environmental pollutant) involves diazotization of an aromatic amine, such as p-nitroaniline, followed by coupling with another reagent (e.g., diphenylamine) to form a highly colored azo dye. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the analyte. This principle can be adapted for the detection of nitroanilines in various sample types, including water and soil.
Electrochemical Detection:
Electrochemical sensors provide a rapid, sensitive, and low-cost platform for the detection of electroactive species. The nitro group in nitroaniline compounds is electrochemically active and can be readily reduced at an electrode surface. Voltammetric methods, such as cyclic voltammetry and differential pulse voltammetry, are used to study the electrochemical behavior of these compounds. Research on 2-nitroaniline has shown that modified glassy carbon electrodes can exhibit strong electrocatalytic activity, leading to wide linear response ranges and low detection limits (in the micromolar range). The development of novel electrode materials continues to improve the selectivity and sensitivity of these sensors for detecting nitroaromatic explosives and related pollutants.
Table 2: Spectrophotometric and Electrochemical Methodologies
| Method | Principle | Application | Advantages | Disadvantages |
|---|---|---|---|---|
| Spectrophotometry | Measures absorbance of light by the analyte, often after a color-forming reaction (e.g., diazotization). | Water, soil, and pharmaceutical samples. | Simple, cost-effective, rapid. | Prone to interferences from other absorbing compounds; may have lower sensitivity than chromatographic methods. |
| Electrochemical Sensing | Measures the current from the reduction or oxidation of the analyte at an electrode surface. | Trace level detection of explosives and pollutants in environmental samples. | High sensitivity, rapid response, portability for field use, low cost. | Susceptible to electrode fouling and interference from other electroactive species in the matrix. |
Sample Preparation and Matrix Effects in Complex Environmental and Industrial Matrices
The accuracy of trace analysis heavily relies on effective sample preparation to isolate the target analyte from the sample matrix and to minimize interferences. The complexity of environmental (e.g., soil, water) and industrial (e.g., effluent) samples presents significant challenges.
Sample Preparation:
For solid samples like soil and sediment, extraction is a critical first step. Techniques include Soxhlet, ultrasonic, and shake-flask extraction. A common procedure for nitroaromatics in sediment involves mixing the sample with a drying agent like sodium sulfate (B86663), followed by extraction with a solvent mixture such as water/acetone.
For aqueous samples, solid-phase extraction (SPE) is a widely used technique for pre-concentration and cleanup. Analytes are extracted from the water sample onto a solid sorbent cartridge (e.g., polystyrene-divinylbenzene), and then eluted with a small volume of an organic solvent like acetonitrile. This not only concentrates the analyte but also removes many interfering substances.
Matrix Effects:
The term "matrix effect" refers to the alteration of the analytical signal of the target analyte due to co-eluting compounds from the sample matrix. These effects are a major issue in mass spectrometry-based methods, where components of the matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.
In the analysis of chlorinated anilines in environmental waters, samples with high conductivity (like seawater) or high dissolved organic matter can exhibit significant signal suppression. Strategies to mitigate matrix effects include:
Dilution: Minimizing the concentration of interfering compounds by diluting the sample extract.
Improved Cleanup: Employing more rigorous sample cleanup steps (e.g., Florisil column cleanup, gel permeation chromatography) to remove interferences before analysis.
Use of Internal Standards: Adding a known amount of a structurally similar, isotopically labeled compound to the sample, which is affected by the matrix in the same way as the analyte, allowing for accurate correction.
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample to compensate for matrix effects.
Addressing these challenges is crucial for developing reliable and accurate analytical methods for monitoring 2,6-dichloro-N-methyl-4-nitroaniline and related compounds in diverse and complex matrices.
Conclusions and Future Research Directions
Summary of Key Research Findings and Persistent Gaps
Research directly focused on 2,6-dichloro-N-methyl-4-nitroaniline is notably scarce in publicly accessible scientific literature. The bulk of available data pertains to its parent compound, 2,6-dichloro-4-nitroaniline (B1670479) . This latter compound is recognized primarily as a precursor for azo dyes, such as Disperse Brown 1. wikipedia.org Its synthesis is well-documented, typically involving the chlorination of 4-nitroaniline (B120555) using reagents like hydrochloric acid with hydrogen peroxide or chlorine gas in acetic acid. wikipedia.orggoogle.com The metabolism of 2,6-dichloro-4-nitroaniline has been studied, identifying 3,5-dichloro-4-aminophenol as a metabolite in rat hepatic microsomes. chemicalbook.com Furthermore, its potential as a pesticide has led to analytical methods being developed for its detection, for instance, using luminescent high-nuclear Cd(II)–Sm(III) nanoclusters. rsc.org
The most significant and persistent gap is the near-complete absence of dedicated studies on the N-methylated derivative. Key areas lacking data for This compound include:
Synthesis and Characterization: While general methods for N-methylation of nitroanilines exist, specific, optimized, and high-yield synthetic routes for this particular compound are not detailed. google.com A comprehensive characterization of its physicochemical properties, spectroscopic data, and crystalline structure is also missing.
Biological Activity and Toxicology: There is a lack of information on its biological effects, including potential applications, metabolic pathways, and toxicological profile. The addition of a methyl group could significantly alter its activity and toxicity compared to the parent compound.
Environmental Fate: The environmental persistence, biodegradability, and potential ecological impact of This compound are unknown. Studies on other chlorinated anilines suggest that such compounds can be persistent environmental concerns. nih.govnih.gov
This data deficit means that the properties and potential of This compound can currently only be inferred from the behavior of its parent compound and related anilides, highlighting a clear need for foundational research into this specific molecule.
Emerging Methodologies in Anilide Chemistry Relevant to this compound
Recent advancements in synthetic organic chemistry, particularly in the functionalization of anilines, offer powerful tools that could be applied to the study and synthesis of This compound .
Transition-Metal-Catalyzed C–H Activation: This has become a transformative strategy for derivatizing aromatic compounds. bath.ac.uk Palladium- and Rhodium-catalyzed reactions, for example, allow for the direct functionalization of C–H bonds at the ortho position of the aniline (B41778) ring. acs.orgacs.orgnih.gov Applying these methods could enable the introduction of new functional groups onto the This compound scaffold, creating novel derivatives without the need for traditional multi-step synthetic sequences that often require protecting groups. nih.gov
Flow Chemistry: For reactions that are hazardous or highly exothermic, such as nitration, flow chemistry provides a safer and more efficient alternative to conventional batch processing. ewadirect.com Continuous-flow systems allow for precise control over reaction parameters, reduce risks associated with handling dangerous reagents, and can improve yield and production rates. ewadirect.combeilstein-journals.org This methodology could be adapted for both the synthesis of the precursor, 2,6-dichloro-4-nitroaniline , and its subsequent N-methylation.
Photocatalysis: Visible-light-mediated reactions are at the forefront of green chemistry. Recent research has demonstrated the C–H arylation of anilines using composite semiconductor photocatalysts in aqueous media, offering an environmentally benign route for creating new C-C bonds. rsc.org This approach could be explored for creating novel derivatives of the target compound.
These emerging techniques represent a significant opportunity to move beyond classical synthetic methods and develop more efficient, safer, and versatile routes to This compound and its derivatives.
Prospects for Sustainable Synthesis and Novel Application Development
The principles of green chemistry are increasingly important in chemical manufacturing. For a compound like This compound , there are several opportunities to develop more sustainable synthetic pathways.
Greener Acetylation/N-Alkylation: Traditional N-alkylation and acetylation methods often rely on hazardous reagents. ijtsrd.com Greener alternatives for aniline modification include using catalysts like magnesium sulfate (B86663) with glacial acetic acid, which avoids toxic acetic anhydride. ijtsrd.comslideshare.net For N-methylation, using methanol (B129727) as both a reducing agent and a C1 source with an iridium catalyst, or employing CO2/H2 with a Pd/CuZrOx catalyst, presents a more sustainable approach than traditional methods. rsc.orgrsc.org
Alternative Chlorination: The synthesis of the precursor 2,6-dichloro-4-nitroaniline typically involves strong acids or chlorine gas. google.comprepchem.com Investigating alternative chlorinating agents or electro-chemical methods could reduce hazardous waste and improve the safety profile of the synthesis.
Solvent Reduction: Utilizing solvent-free reaction conditions or replacing hazardous solvents with water or bio-based alternatives is a core tenet of green chemistry that could be applied to the synthesis of this compound. nih.gov
Regarding novel applications, the structure of This compound suggests several possibilities beyond its potential use as a dye intermediate. The presence of chlorine, nitro, and N-methyl groups provides multiple sites for further chemical modification. Potential areas for exploration include:
Pharmaceuticals and Agrochemicals: The substituted aniline scaffold is a common feature in many biologically active molecules. bath.ac.uk The specific functional groups on this compound could impart unique properties, making it a candidate for screening in drug discovery or as an intermediate for new pesticides.
Materials Science: Nitroaniline derivatives are known for their non-linear optical (NLO) properties. Research could explore whether This compound or polymers derived from it exhibit interesting material properties for electronics or photonics.
Chemical Sensing: The electron-deficient aromatic ring and polar functional groups could make this molecule a candidate for use in chemical sensors, potentially for detecting electron-rich analytes.
Interdisciplinary Research Opportunities and Challenges
The study of This compound offers several avenues for interdisciplinary collaboration, though the current lack of basic data presents a primary challenge.
Opportunities:
Chemistry and Environmental Science: A key interdisciplinary area is investigating the environmental fate and toxicology of this compound. This would involve chemists synthesizing the molecule and analytical standards, while environmental scientists and toxicologists study its biodegradability, bioaccumulation potential, and effects on various organisms. nih.govepa.gov Such studies are crucial given the known environmental persistence of some chlorinated aromatic compounds. nih.gov
Chemistry and Materials Science: Collaboration between synthetic chemists and material scientists could lead to the development of novel polymers or functional materials. Chemists could design and synthesize monomers based on the This compound structure, which material scientists could then polymerize and characterize for specific applications, such as high-performance plastics or materials with unique optical properties.
Computational and Experimental Chemistry: Given the absence of experimental data, computational chemistry offers a powerful tool for initial investigation. Theoretical studies could predict the compound's physicochemical properties, spectroscopic signatures, reactivity, and even its potential toxicity. These predictions would provide a valuable roadmap for guiding subsequent experimental synthesis and characterization, creating a synergistic loop between theoretical and practical research.
Challenges:
The foremost challenge is the foundational lack of information. Before any advanced interdisciplinary research can occur, the fundamental chemistry must be addressed. This includes:
Developing a reliable and scalable synthesis: Without a consistent supply of the compound, further research is impractical.
Thorough characterization: A complete understanding of its chemical and physical properties is necessary for any application.
Initial toxicity assessment: A preliminary evaluation of its safety profile is essential before widespread study.
Overcoming these initial hurdles through focused chemical research will be critical to unlocking the potential for broader interdisciplinary investigation into This compound .
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for determining the crystal structure of 2,6-dichloro-N-methyl-4-nitroaniline?
- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard. Monoclinic crystals (space group P2₁/c) can be analyzed using Cu-Kα radiation. Full-matrix least-squares refinement and electron-density maps resolve bond distances (e.g., C–N(amino) = 1.358 Å, C–N(nitro) = 1.466 Å) and torsional angles (~7° rotation of nitro/amino groups from the aromatic plane) .
- Key considerations : Address crystal twinning and anisotropic displacement parameters to minimize the R-factor (target < 0.04).
Q. How can solubility data for this compound be systematically measured across solvents?
- Methodology : Use the shake-flask equilibrium method at 278.15–323.15 K. Prioritize solvents like N-methyl-2-pyrrolidone (NMP), 1,4-dioxane, and ethyl acetate, which exhibit the highest mole fraction solubility (ranked: NMP > 1,4-dioxane > ethyl acetate). Validate data with thermodynamic models (modified Apelblat, λh, or NRTL) to quantify solvent-solute interactions .
- Key considerations : Control temperature stability (±0.1 K) and ensure saturation via repeated shaking and centrifugation.
Q. What chromatographic methods are suitable for quantifying residues of this compound in plant tissues?
- Methodology : Gas chromatography (GC) with electron-capture detection (ECD) offers sensitivity to 0.01 ppm. Extract samples with benzene and avoid cleanup steps due to the compound’s stability. For colorimetric analysis, reduce residues to 2,6-dichloro-p-phenylenediamine and oxidize with aniline to form a blue indamine dye (λmax ~ 600 nm) .
- Key considerations : Optimize column temperature (e.g., 180–220°C) and carrier gas flow rates to resolve co-eluting peaks.
Advanced Research Questions
Q. How do solvent-solvent and solvent-solute interactions influence the preferential solvation of this compound in aqueous-organic mixtures?
- Methodology : Apply the Linear Solvation Energy Relationship (LSER) model using solvent descriptors (polarity, hydrogen-bond acidity/basicity). In aqueous NMP mixtures, hydrophobic interactions dominate at high water content, while dipolarity drives solvation in organic-rich phases. Validate with inverse Kirkwood-Buff integrals .
- Key contradictions : Discrepancies arise between experimental data and Wilson/NRTL models in polar protic solvents (e.g., methanol, ethanol), likely due to unaccounted hydrogen-bonding effects .
Q. What mechanisms underpin the fluorescence quenching of Cd-MOFs by this compound in environmental sensing?
- Methodology : Synthesize imidazolyl Cd-MOFs (e.g., CdMOF-1/CdMOF-2) and characterize via UV-Vis, XPS, and fluorescence lifetime decay. Quenching mechanisms include competitive absorption (DCN’s UV absorption overlaps MOF emission) and photoinduced electron transfer (PET) from MOF to DCN’s nitro group. Density functional theory (DFT) calculations confirm weak π-π interactions .
- Detection limits : Achieve LODs of 0.12–0.36 μM with linear ranges of 0.3–30 μM.
Q. How do structural modifications (e.g., methylation, halogenation) affect the resonance stabilization and reactivity of this compound?
- Methodology : Compare bond distances and hybridization states (sp² vs. sp³) using XRD data. The shorter C–N(amino) distance (1.358 Å vs. 1.466 Å for nitro) suggests greater resonance stabilization of the amino group. Methylation at the N-position reduces steric hindrance, enhancing planarity and conjugation .
- Contradictions : Crystal data may conflict with computational models (e.g., DFT) regarding nitro group rotation barriers due to lattice packing forces.
Data Contradiction Analysis
Q. Why do solubility values in polar protic solvents (e.g., methanol) deviate from predictions by the modified Apelblat equation?
- Analysis : The Apelblat model assumes ideal mixing, neglecting specific interactions like hydrogen bonding between the nitro group and solvent. Experimental data in methanol show higher deviations (RAD ~6.5 × 10⁻²) compared to aprotic solvents (e.g., acetonitrile, RAD ~1.2 × 10⁻²) .
- Resolution : Incorporate Hansen solubility parameters or activity coefficients to refine predictions.
Methodological Best Practices
- Structural Analysis : Use high-resolution XRD with low-temperature data collection to mitigate thermal motion artifacts .
- Residue Detection : Combine GC-ECD with derivatization (e.g., indamine formation) for cross-validation in complex matrices .
- Sensing Applications : Pre-screen MOF candidates using DFT to predict electron transfer pathways and optimize detection limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
